Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine is a nucleotide sequence composed of two uridine monophosphates linked to a guanosine monophosphate. This compound is a type of oligonucleotide, which plays a crucial role in various biological processes, including the regulation of gene expression and the synthesis of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine typically involves solid-phase synthesis techniques. The process begins with the attachment of the first nucleotide to a solid support, followed by the sequential addition of the remaining nucleotides. Each addition involves the activation of the 5’-hydroxyl group of the incoming nucleotide and the coupling with the 3’-hydroxyl group of the growing chain. Common reagents used in this process include phosphoramidites, tetrazole, and acetonitrile. The reaction conditions often involve anhydrous environments to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine follows similar principles but on a larger scale. Automated synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.
Reduction: Although less common, reduction reactions can modify the ribose sugar or the nucleobases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone, leading to the formation of modified oligonucleotides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Phosphorothioate reagents are often employed for backbone modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine results in 8-oxoguanine, while substitution reactions can yield phosphorothioate-modified oligonucleotides.
Scientific Research Applications
Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleotide interactions and the effects of chemical modifications on oligonucleotide stability.
Biology: This compound is crucial in the study of RNA interference (RNAi) mechanisms and the development of small interfering RNA (siRNA) therapies.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and viral infections by targeting specific mRNA sequences for degradation.
Industry: In biotechnology, it is used in the development of diagnostic tools and as a component in various assays.
Mechanism of Action
The mechanism of action of Uridylyl-(3’->5’)-uridylyl-(3’->5’)-guanosine involves its interaction with complementary RNA or DNA sequences. By binding to these sequences, it can inhibit the translation of specific proteins or promote the degradation of target mRNA. The molecular targets include various mRNA sequences, and the pathways involved are primarily related to RNA interference and gene silencing.
Comparison with Similar Compounds
Similar Compounds
- Uridylyl-(3’->5’)-uridylyl-(3’->5’)-cytidine
- Uridylyl-(3’->5’)-uridylylyl-(3’->5’)-adenosine
- Uridylyl-(3’->5’)-uridylylyl-(3’->5’)-thymidine
Uniqueness
Uridylyl-(3’->5’)-uridylylyl-(3’->5’)-guanosine is unique due to the presence of guanine, which provides distinct chemical properties and biological activities. The guanine base allows for specific hydrogen bonding patterns and interactions with proteins and other nucleic acids, making it a valuable tool in various research and therapeutic applications.
Properties
CAS No. |
3352-32-7 |
---|---|
Molecular Formula |
C28H35N9O21P2 |
Molecular Weight |
895.6 g/mol |
IUPAC Name |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H35N9O21P2/c29-26-33-21-14(22(45)34-26)30-8-37(21)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-25(18(20)44)36-4-2-13(40)32-28(36)47)7-53-60(50,51)57-19-9(5-38)54-24(17(19)43)35-3-1-12(39)31-27(35)46/h1-4,8-11,15-20,23-25,38,41-44H,5-7H2,(H,48,49)(H,50,51)(H,31,39,46)(H,32,40,47)(H3,29,33,34,45) |
InChI Key |
OJITXDQCQDTWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.